N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide
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Overview
Description
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that features a unique structure combining bifuran and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of furan derivatives under specific conditions.
Introduction of the oxalamide group: This step involves the reaction of oxalyl chloride with the appropriate amine derivatives to form the oxalamide linkage.
Attachment of the benzyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized bifuran derivatives.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the oxalamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(furan-2-ylmethyl)oxalamide
- N1,N2-Bis(benzyl)oxalamide
- N1,N2-Bis(4-methylbenzyl)oxalamide
Uniqueness
N1-([2,2’-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the combination of bifuran and benzyl groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-4-6-14(7-5-13)11-20-18(22)19(23)21-12-15-8-9-17(25-15)16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJPCLDSLXMWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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